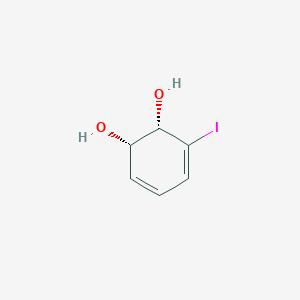
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is a chemical compound that has gained attention in scientific research due to its unique properties. It is a chiral molecule that has two stereoisomers, (+)-cis and (-)-trans. In
Wirkmechanismus
The mechanism of action of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, where it can control the stereochemistry of the products. It has also been shown to interact with enzymes and proteins, where it can induce conformational changes and affect their activity.
Biochemische Und Physiologische Effekte
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is its high enantioselectivity in various reactions. It can also be easily synthesized and purified using chiral chromatography. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene. One direction is to explore its potential therapeutic applications, particularly in the treatment of oxidative stress and inflammation-related diseases. Another direction is to investigate its interactions with enzymes and proteins, and its potential as a chiral auxiliary in various reactions. Additionally, further research is needed to understand its mechanism of action and to develop new synthetic methods for its preparation.
In conclusion, (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is a promising compound that has shown potential in various scientific research applications. Its high enantioselectivity, low toxicity, and unique properties make it an interesting molecule for further investigation. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can be synthesized through the reaction of iodobenzene and L-tartaric acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction yields both the (+)-cis and (-)-trans stereoisomers, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It has been used as a chiral ligand in asymmetric catalysis, where it has shown high enantioselectivity in various reactions. It has also been used as a building block in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYZXIWKRRLCW-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)I)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-3-Iodocyclohexa-3,5-diene-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

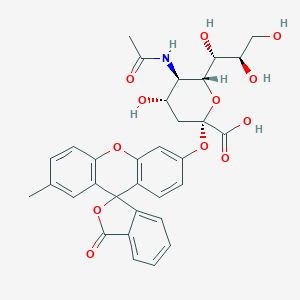
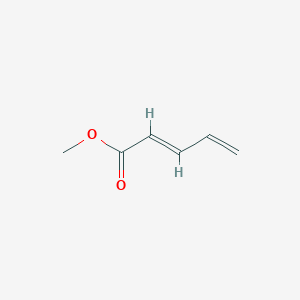

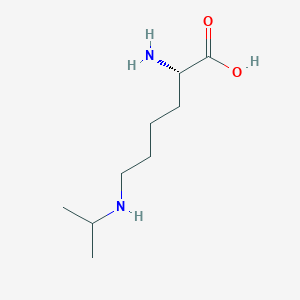
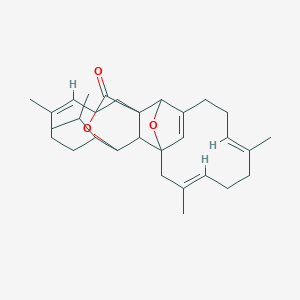
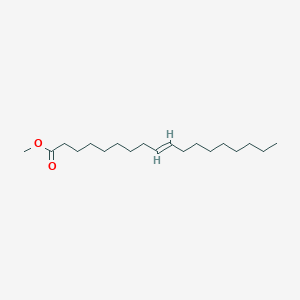

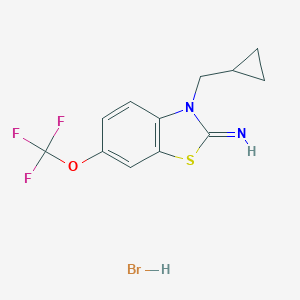

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)


![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
